3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine
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Overview
Description
3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine is a heterocyclic compound that features a thieno[3,2-b]pyridine core with a trifluoromethyl group at the 6-position and a thienyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine typically involves the construction of the thieno[3,2-b]pyridine core followed by the introduction of the trifluoromethyl and thienyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from a 2-aminothiophene derivative, the compound can be synthesized through a series of reactions including halogenation, nucleophilic substitution, and cyclization .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s utility in different applications .
Scientific Research Applications
3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies and the discovery of novel compounds.
Mechanism of Action
The mechanism of action of 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate: This compound also features a trifluoromethyl group and a thieno core, but with different substitution patterns and applications.
Benzo[4,5]thieno[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in their substitution patterns and electronic properties, making them suitable for different applications.
Uniqueness
3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Properties
IUPAC Name |
3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3NS2/c13-12(14,15)7-4-10-11(16-5-7)8(6-18-10)9-2-1-3-17-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXUVLIATZSHGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC3=C2N=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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